molecular formula C8H5BrN2O2 B2645169 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid CAS No. 1379360-58-3

6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

Cat. No.: B2645169
CAS No.: 1379360-58-3
M. Wt: 241.044
InChI Key: KVEARZKPFHWGAS-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid (CAS: 1379360-58-3) is a brominated heterocyclic compound featuring a fused pyrrole-pyridine core. Its molecular formula is C₈H₅BrN₂O₂, with a molecular weight of 241.04 g/mol . The bromine substituent at the 6-position enhances electrophilic reactivity, making it a valuable intermediate in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules . The carboxylic acid group at position 2 allows for further functionalization, such as esterification or amidation .

Properties

IUPAC Name

6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-2-1-4-3-5(8(12)13)10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEARZKPFHWGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=C(N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379360-58-3
Record name 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid typically involves the bromination of 1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 6-position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Pyrrolo[2,3-B]pyridines: Formed through cross-coupling reactions.

    N-oxides: Formed through oxidation reactions.

    Debrominated Products: Formed through reduction reactions.

Scientific Research Applications

1.1. Anticancer Activity

One of the primary applications of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is its potential as an anticancer agent. Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study demonstrated that specific derivatives showed potent inhibition of FGFR1, FGFR2, and FGFR3, with IC50 values indicating effective suppression of cancer cell proliferation and induction of apoptosis in breast cancer cells .

1.2. Kinase Inhibition

The compound has also been studied for its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which is involved in numerous cellular processes including electrolyte balance and cell proliferation. Inhibiting SGK-1 may provide therapeutic benefits in treating conditions such as chronic renal disease and cardiovascular disorders .

2.1. Synthetic Pathways

The synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step processes starting from simpler heterocyclic compounds. Various synthetic methods have been reported, including the use of palladium-catalyzed cross-coupling reactions that facilitate the introduction of bromine at position 6 while forming the carboxylic acid functional group .

2.2. Structural Variants

The compound can be modified to create a range of derivatives that enhance its biological activity or alter its pharmacokinetic properties. For instance, substituents at different positions on the pyrrolopyridine scaffold can significantly affect the compound's efficacy against specific biological targets.

3.1. Mechanistic Insights

Studies have explored the mechanism by which 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exerts its biological effects, particularly its ability to inhibit cellular signaling pathways associated with tumor growth and metastasis. The compound's interaction with FGFRs disrupts downstream signaling cascades critical for cancer cell survival and proliferation .

3.2. Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound and its derivatives. Research has indicated that certain derivatives exhibit low toxicity while maintaining high biological activity, making them suitable candidates for further development in clinical settings.

Case Studies

StudyFindings
Study on FGFR Inhibition Demonstrated potent inhibitory activity against FGFRs with low IC50 values; induced apoptosis in breast cancer cells .
SGK-1 Kinase Inhibition Showed potential for regulating electrolyte balance and treating renal diseases through SGK-1 inhibition .
Synthesis Optimization Developed efficient synthetic routes for producing various derivatives with enhanced biological properties .

Mechanism of Action

The mechanism of action of 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, modulating their activity. This compound can inhibit or activate biological pathways, making it valuable in drug discovery and development .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogs and their substituents:

Compound Name Substituents Molecular Formula CAS Number Reference
6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid Br (6), COOH (2) C₈H₅BrN₂O₂ 1379360-58-3
5-Bromo-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid Br (5), COOH (6) C₈H₅BrN₂O₂ 1234616-71-7
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cl (5), COOH (2) C₈H₅ClN₂O₂ -
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid OCH₃ (5), COOH (2) C₉H₈N₂O₃ -
5-Bromo-6-chloro-1H-pyrrolo[2,3-B]pyridine Br (5), Cl (6) C₇H₄BrClN₂ 1190321-59-5
5-Bromo-2-ethyl-1H-pyrrolo[2,3-B]pyridine Br (5), C₂H₅ (2) C₉H₉BrN₂ 1228666-29-2

Key Observations :

  • Positional Isomerism : The placement of bromine (e.g., 5 vs. 6) significantly alters electronic properties and reactivity. For instance, 5-bromo isomers are less sterically hindered for electrophilic substitution compared to 6-bromo derivatives .
  • Functional Groups : Carboxylic acid derivatives (e.g., 2-COOH vs. 6-COOH) exhibit distinct solubility and reactivity profiles. The 2-carboxylic acid group is more amenable to esterification, as seen in ethyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate (CAS: 577711-94-5) .

Physicochemical Properties

Property 6-Bromo-2-COOH 5-Bromo-6-COOH 5-Chloro-2-COOH
Molecular Weight (g/mol) 241.04 241.04 196.59
Melting Point (°C) Not reported Not reported 142–143
Solubility Soluble in DMSO Poor in H₂O Soluble in THF

Insights :

  • Solubility in polar solvents like DMSO makes 6-bromo-2-COOH derivatives suitable for in vitro assays .

Biological Activity

Overview

6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrN2O2C_8H_5BrN_2O_2. This compound has garnered attention in scientific research due to its unique structural features and potential biological applications. The presence of both a bromine atom and a carboxylic acid group contributes to its reactivity and interaction with biological targets.

  • Molecular Weight : 241.04 g/mol
  • CAS Number : 1379360-58-3
  • Structural Features :
    • Pyrrolo[2,3-B]pyridine core
    • Bromine substitution at the 6-position
    • Carboxylic acid group at the 2-position

The biological activity of 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom enhances lipophilicity, while the carboxylic acid group facilitates hydrogen bonding and ionic interactions with target proteins. This dual functionality allows the compound to modulate various biological pathways, making it a candidate for drug development.

Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown its potential in inhibiting kinases, which are critical in cancer progression and other diseases.

Receptor Modulation

6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid has also been explored for its ability to modulate receptor activity. This includes interactions with G-protein coupled receptors (GPCRs), which play significant roles in cellular signaling.

Case Studies

  • Cancer Research : In vitro studies have demonstrated that derivatives of 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid exhibit cytotoxic effects on various cancer cell lines. These findings suggest its potential as a lead compound in anticancer drug development.
  • Neuropharmacology : Preliminary studies indicate that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways, hinting at possible applications in treating neurological disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acidSimilar core structure but different substitution patternModerate enzyme inhibition
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acidDifferent position of bromine and carboxyl groupLimited receptor modulation

The unique substitution pattern of 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid enhances its reactivity and biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, and how can side products be minimized?

  • Methodology : The bromination of pyrrolopyridine precursors is a critical step. For example, bromination at the 6-position can be achieved using NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 0°C to room temperature) to minimize over-bromination . Carboxylic acid functionalization at position 2 may involve hydrolysis of ester precursors (e.g., methyl esters) using NaOH/EtOH . Side products like di-brominated derivatives can be reduced by optimizing stoichiometry and reaction time. Purity validation via HPLC (>95%) is essential .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • Structural confirmation : X-ray crystallography using SHELXL software for refinement , complemented by 1H^1H/13C^{13}C-NMR to confirm substitution patterns (e.g., downfield shifts for Br at C6 and carboxylic acid protons at C2) .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, Br) to verify stoichiometry .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Methodology : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but may degrade in aqueous acidic/basic conditions. Store at 0–6°C in inert atmospheres to prevent decomposition . For reactions requiring aqueous media, use buffered solutions (pH 6–8) and short incubation times .

Advanced Research Questions

Q. What strategies enable selective functionalization of the bromine substituent without affecting the carboxylic acid group?

  • Methodology : The bromine at C6 is amenable to cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). Protect the carboxylic acid as a methyl ester during coupling to prevent side reactions. Post-coupling, hydrolyze the ester back to the acid using LiOH/THF/H2_2O . Catalyst systems like Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane are effective for maintaining selectivity .

Q. How can structural instability in acidic/basic conditions be addressed during derivatization?

  • Methodology : Instability arises from protonation/deprotonation of the pyrrolopyridine core. Use mild, non-aqueous conditions (e.g., THF, DCM) for acid/base-sensitive reactions. For example, employ TMS-protected intermediates or zwitterionic buffers to stabilize the core structure during functionalization . Kinetic studies (via 1H^1H-NMR monitoring) can identify degradation thresholds .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinase inhibitors). The carboxylic acid group at C2 can act as a hydrogen-bond donor, while bromine at C6 provides steric bulk .
  • QSAR modeling : Correlate electronic parameters (Hammett σ values) of substituents with activity data to optimize pharmacophores .

Q. How do contradictory crystallographic data from different synthetic batches arise, and how can they be resolved?

  • Methodology : Contradictions may stem from polymorphism or residual solvents in crystal lattices. Re-crystallize from multiple solvents (e.g., EtOH, acetonitrile) and compare unit cell parameters via SHELXL refinement . Pair with TGA/DSC to assess thermal stability and solvent inclusion .

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